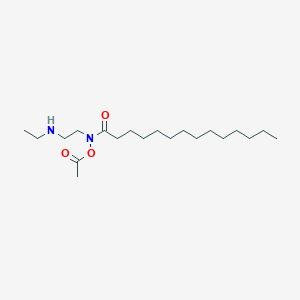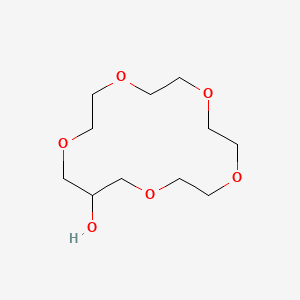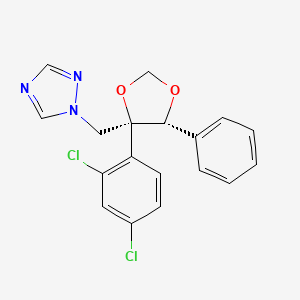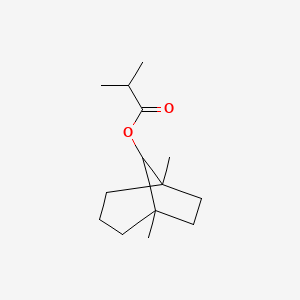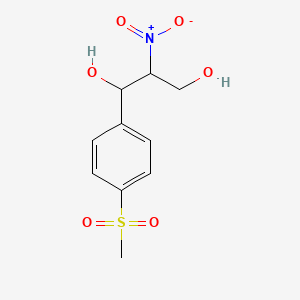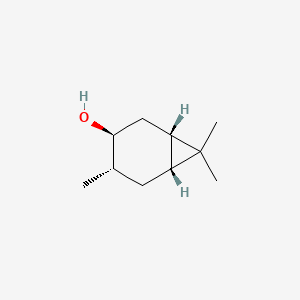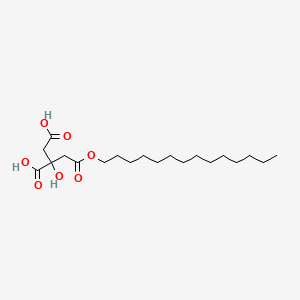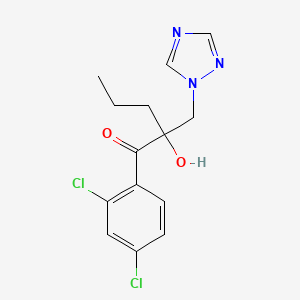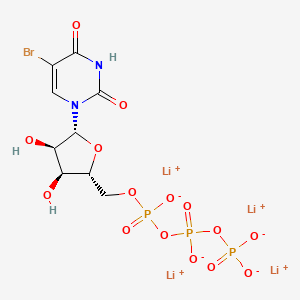
Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt is a chemical compound with the molecular formula C9H14BrN2O15P3.4Li and a molecular weight of 586.77 g/mol. This compound is a derivative of uridine triphosphate, where a bromine atom is substituted at the 5-position of the uridine base. It is commonly used in biochemical and pharmaceutical research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt typically involves the phosphorylation of 5-bromouridine. The process includes the following steps:
Bromination: Uridine is brominated at the 5-position using bromine or a brominating agent.
Phosphorylation: The brominated uridine is then phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Lithium Salt Formation: The final step involves the conversion of the phosphorylated product to its tetralithium salt form by treating it with lithium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Phosphorylation/Dephosphorylation: The triphosphate group can be modified through phosphorylation or dephosphorylation reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triphosphate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Phosphorylation/Dephosphorylation: Reagents like ATP, ADP, and specific kinases or phosphatases are used.
Hydrolysis: Conditions include acidic or basic environments, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Phosphorylation/Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
Hydrolysis: Products include uridine monophosphate and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and modification studies.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a diagnostic tool.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical assays.
Wirkmechanismus
The compound exerts its effects primarily through interactions with nucleotide receptors and enzymes. It acts as a substrate for various kinases and phosphatases, influencing nucleotide metabolism and signaling pathways. The bromine substitution at the 5-position enhances its binding affinity and specificity for certain molecular targets, such as P2Y receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate), 4-thio-, tetralithium salt: Similar structure but with a sulfur atom at the 4-position instead of bromine.
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt: Similar structure but with a deoxyribose sugar instead of ribose.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt is unique due to its bromine substitution, which imparts distinct chemical and biological properties. This modification enhances its stability and binding affinity, making it a valuable tool in biochemical and pharmaceutical research.
Eigenschaften
CAS-Nummer |
93882-11-2 |
|---|---|
Molekularformel |
C9H10BrLi4N2O15P3 |
Molekulargewicht |
586.9 g/mol |
IUPAC-Name |
tetralithium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14BrN2O15P3.4Li/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1 |
InChI-Schlüssel |
HXXSHFKMXFTEJG-JFSFQOOPSA-J |
Isomerische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


